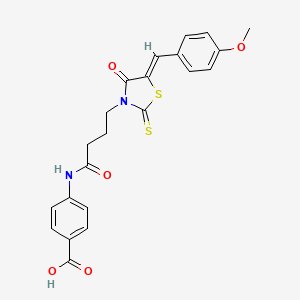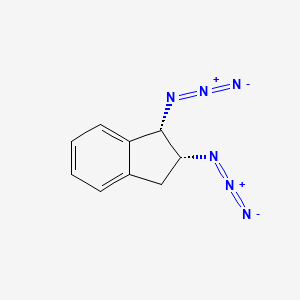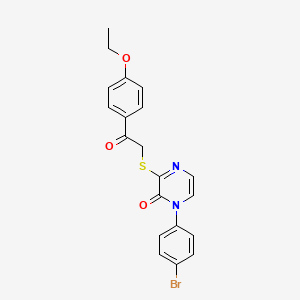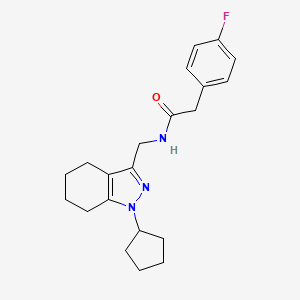
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is a biochemical used for proteomics research . It has a molecular formula of C12H15N3S and a molecular weight of 233.33 .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the condensation of o-diaminoaromatic compounds with aromatic aldehydes in a two-step procedure, which includes an oxidative cyclodehydrogenation of the corresponding aniline Schiff bases intermediates . Another approach involves the conversion of appropriate hydrazide compounds into 1,4-substituted thiosemicarbazides and 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis
The molecular structure of 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol is characterized by the presence of a 1,2,4-triazole ring, a benzyl group, and a propyl group . The 1,2,4-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the substituents present in the molecule. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Scientific Research Applications
Microwave-Mediated Synthesis
5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could potentially be used in the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines . This method is catalyst-free, additive-free, and eco-friendly . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Green Chemistry
The compound could be used in green chemistry, which focuses on developing environmentally safe methods for the synthesis of biologically active compounds . This includes the use of nonconventional “green” sources for chemical reactions such as microwave, mechanical mixing, visible light, and ultrasound .
Surface Enhanced Raman Scattering (SERS) Probe
1H-1,2,4-Triazole-3-thiol, a similar compound, has been used in a study to design a surface enhanced Raman scattering (SERS) based probe for fast and accurate detection of DNA markers . It’s possible that 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could have similar applications.
Pharmaceutical Applications
The 1,2,4-triazole core, which is present in 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, has been incorporated into a wide variety of therapeutically important agents available in clinical therapy . These include itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .
Cancer Prevention
Triazoles, including 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, could potentially be used as cancer prevention agents . These compounds can reduce or eliminate free radicals and thus protect cells against oxidative injury .
Material Sciences
1,2,4-triazolo[1,5-a]pyridine, a compound related to 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol, has various applications in the material sciences fields . It’s possible that 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol could have similar applications.
Future Directions
The future directions for research on 5-benzyl-4-propyl-4H-1,2,4-triazole-3-thiol and similar compounds could involve further investigation of their synthesis, characterization, and potential applications in various fields, including medicinal chemistry and proteomics research . Additionally, more studies are needed to understand their mechanism of action and to evaluate their safety and hazards .
properties
IUPAC Name |
3-benzyl-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-8-15-11(13-14-12(15)16)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJOWVZJYWWTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)
![1-Phenyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2662976.png)





![8-(2-(3-hydroxypropoxy)phenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662990.png)

![1-(4-Bromophenyl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2662993.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)
